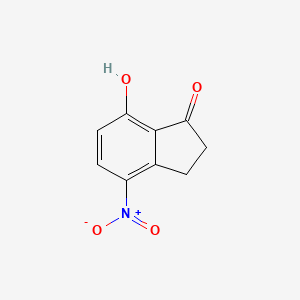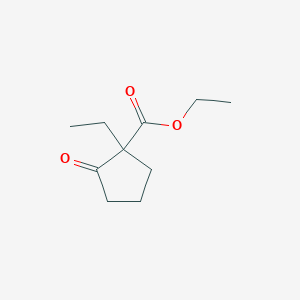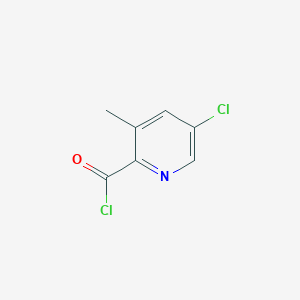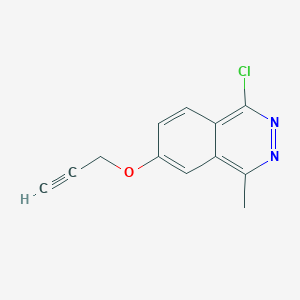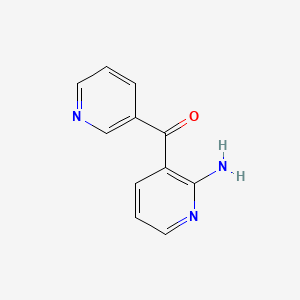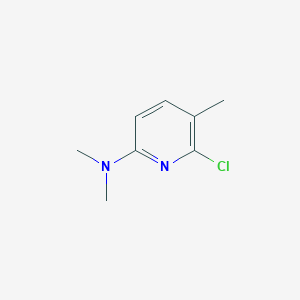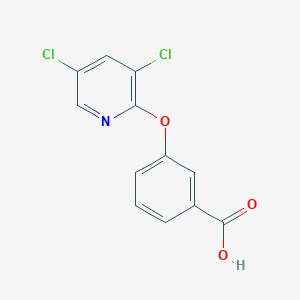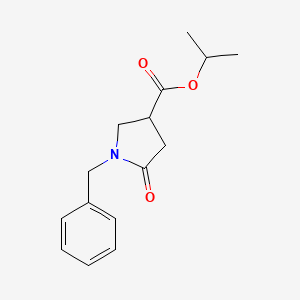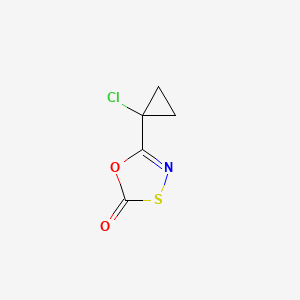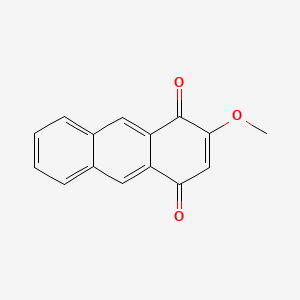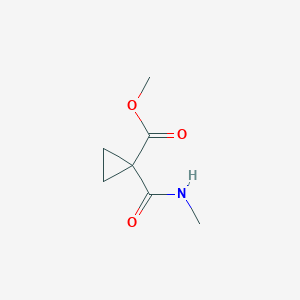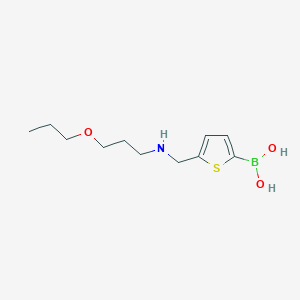
(5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a propyloxypropylamino group and a boronic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The thiophene derivative can then be further functionalized to introduce the propyloxypropylamino group and the boronic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while Suzuki-Miyaura cross-coupling can produce various biaryl compounds.
科学研究应用
Chemistry
In chemistry, (5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.
Biology and Medicine
In the field of biology and medicine, this compound may be explored for its potential as a therapeutic agent. Boronic acids are known to inhibit proteasomes and other enzymes, making them candidates for drug development. The thiophene ring and amino group may also contribute to the compound’s biological activity, potentially leading to applications in cancer treatment or antimicrobial therapy.
Industry
Industrially, this compound can be used in the development of advanced materials. Thiophene derivatives are known for their electronic properties, making them suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic devices .
作用机制
The mechanism of action of (5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects. The thiophene ring and amino group may also interact with other molecular targets, contributing to the compound’s overall mechanism of action .
相似化合物的比较
Similar Compounds
Thiophene-2-boronic acid: A simpler boronic acid derivative with a thiophene ring.
[5-(Aminomethyl)-2-thienyl]boronic acid: Similar structure but with an aminomethyl group instead of the propyloxypropylamino group.
[5-(Methoxymethyl)-2-thienyl]boronic acid: Contains a methoxymethyl group instead of the propyloxypropylamino group.
Uniqueness
(5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid is unique due to the presence of the propyloxypropylamino group, which may impart distinct electronic and steric properties.
属性
分子式 |
C11H20BNO3S |
|---|---|
分子量 |
257.16 g/mol |
IUPAC 名称 |
[5-[(3-propoxypropylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C11H20BNO3S/c1-2-7-16-8-3-6-13-9-10-4-5-11(17-10)12(14)15/h4-5,13-15H,2-3,6-9H2,1H3 |
InChI 键 |
ZEKXZHSOAUTCBY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(S1)CNCCCOCCC)(O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-4-oxo-quinazoline-7-carboxamide](/img/structure/B8272387.png)
